

Introduction: A Versatile Building Block in Chemical Synthesis

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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxy-4-methylbenzoic acid

CAS No.: 870221-14-0

Cat. No.: B1442689

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2-Fluoro-5-hydroxy-4-methylbenzoic acid, with the CAS Number 870221-14-0, is a substituted aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring functionalized with a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety. This unique arrangement of functional groups makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the hydroxyl and carboxylic acid groups provide reactive sites for diverse synthetic transformations.[3] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, expected analytical characteristics, potential applications, and essential safety protocols.

Chemical and Physical Properties

2-Fluoro-5-hydroxy-4-methylbenzoic acid is a solid at room temperature.[4] Its molecular structure and key identifiers are summarized below.

Property	Value	Source
CAS Number	870221-14-0	[1][2]
Molecular Formula	C ₈ H ₇ FO ₃	[4]
Molecular Weight	170.14 g/mol	[4]
Synonyms	Benzoic acid, 2-fluoro-5-hydroxy-4-methyl-; 2-Fluoro-4-Methyl-5-hydroxybenzoic acid	[4]
Physical Form	Solid	[4]
InChI Key	HHMKFYPHQRSEPC-UHFFFAOYSA-N	[4]

Synthesis and Purification: A Proposed Pathway

While specific literature detailing the synthesis of **2-Fluoro-5-hydroxy-4-methylbenzoic acid** is not readily available, a plausible synthetic route can be designed based on established organic chemistry principles and synthetic methods for analogous compounds.[5][6] A logical approach would involve the carboxylation of a suitably substituted fluorophenol precursor.

The proposed workflow begins with the fluorination of a commercially available cresol, followed by protection of the hydroxyl group, ortho-lithiation and carboxylation, and subsequent deprotection.



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Caption: A proposed synthetic workflow for **2-Fluoro-5-hydroxy-4-methylbenzoic acid**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Fluoro-4-methylphenol This step can be challenging but could potentially be achieved through a Sandmeyer-type reaction starting from 3-amino-4-methylphenol. The

amino group is first converted to a diazonium salt, which is then treated with a fluoride source.

Step 2: Protection of the Hydroxyl Group The hydroxyl group of 2-fluoro-4-methylphenol is protected to prevent it from reacting in the subsequent lithiation step. A common method is the formation of a methyl ether using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Step 3: Directed ortho-Metalation and Carboxylation The protected phenol is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the position ortho to the fluorine and meta to the methyl ether, directed by the fluorine atom. The resulting aryl-lithium species is then quenched by bubbling carbon dioxide gas through the solution or by adding solid dry ice. Acidic workup protonates the carboxylate to yield the protected benzoic acid.

Step 4: Deprotection of the Hydroxyl Group The protecting group is removed to yield the final product. For a methyl ether, a strong Lewis acid such as boron tribromide (BBr_3) is effective. The reaction is typically performed in a chlorinated solvent like dichloromethane.

Step 5: Purification The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure **2-Fluoro-5-hydroxy-4-methylbenzoic acid**.

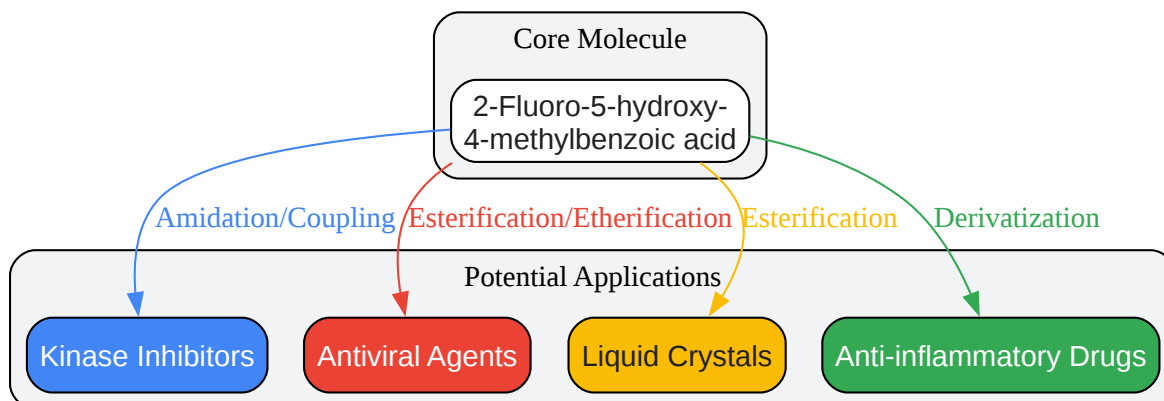
Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.[\[7\]](#)[\[8\]](#)
[\[9\]](#)[\[10\]](#)

Technique	Predicted Characteristics
^1H NMR	- A singlet for the methyl protons (around 2.2-2.4 ppm).- Two aromatic protons appearing as singlets or doublets due to fluorine coupling.- A broad singlet for the phenolic hydroxyl proton (can be exchangeable with D ₂ O).- A broad singlet for the carboxylic acid proton (typically >10 ppm, exchangeable with D ₂ O).
^{13}C NMR	- A peak for the methyl carbon (around 15-20 ppm).- A series of aromatic carbon peaks, with the carbon attached to fluorine showing a large C-F coupling constant.- A peak for the carbon of the carboxylic acid group (around 165-175 ppm).
^{19}F NMR	- A singlet for the single fluorine atom.
IR Spectroscopy	- A broad O-H stretch from the carboxylic acid (2500-3300 cm^{-1}).- A sharp C=O stretch from the carboxylic acid (around 1700 cm^{-1}).- A broad O-H stretch from the phenol (around 3200-3600 cm^{-1}).- C-F stretching vibrations (around 1100-1300 cm^{-1}).
Mass Spectrometry	- A molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (170.14).- Common fragmentation patterns including the loss of H ₂ O, CO, and COOH.

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups in **2-Fluoro-5-hydroxy-4-methylbenzoic acid** makes it a valuable intermediate for synthesizing more complex molecules with potential applications in various fields.



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Caption: Potential applications derived from the core structure of the topic molecule.

- **Medicinal Chemistry:** Benzoic acid derivatives are scaffolds for a wide range of biologically active compounds.[11][12] The carboxylic acid allows for amide coupling to generate libraries of compounds for screening. The fluorine atom can improve metabolic stability and binding affinity, while the hydroxyl group can act as a hydrogen bond donor or a site for further modification. Related fluorinated benzoic acids have been used to synthesize kinase inhibitors and agents for treating chronic pain.[13]
- **Materials Science:** Hydroxybenzoic acids are precursors for liquid crystals.[14] The rigid core and the presence of hydrogen bonding groups can be exploited to design molecules with specific mesogenic properties. The fluorine substituent can influence the phase behavior and electronic properties of these materials.[14]
- **Agrochemicals:** The structural motifs present in this molecule are also found in some herbicides and fungicides, suggesting its potential as a building block in the development of new agrochemicals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Fluoro-5-hydroxy-4-methylbenzoic acid** is not widely available, the safety precautions can be inferred from related fluorinated and

hydroxylated benzoic acids.[15][16][17][18]

- Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[15][19]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.
 - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary.[16]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[18]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- First Aid:
 - If Inhaled: Move to fresh air.
 - In Case of Skin Contact: Wash off with soap and plenty of water.
 - In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[16]

In all cases of exposure, seek medical attention if symptoms persist.

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